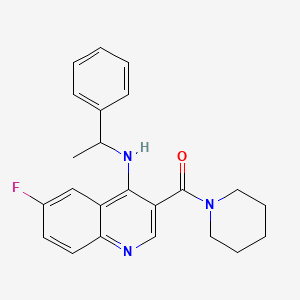
(6-Fluoro-4-((1-phenylethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
カタログ番号:
B2464762
CAS番号:
1326936-31-5
分子量:
377.463
InChIキー:
GERJPTUJINOYDC-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .科学的研究の応用
Spectroscopic Properties
- Research on related compounds, such as 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, has focused on their electronic absorption, excitation, and fluorescence properties. These properties are influenced by solvents of varying polarity and hydrogen-bonding abilities. Quantum chemistry calculations reveal insights into the molecular structure and stability, particularly in terms of intramolecular hydrogen bonding and σ-π hyper-conjugation (I. A. Z. Al-Ansari, 2016).
Antidepressant Potential
- Novel derivatives of 2-pyridinemethylamine, which include fluorine atoms and are structurally similar to (6-Fluoro-4-((1-phenylethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone, have shown promising antidepressant potential. These derivatives have been found to be potent and orally active 5-HT1A receptor agonists (B. Vacher et al., 1999).
Antimicrobial and Antiviral Properties
- The synthesis of related compounds, like 1-benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one, has been proposed for potential antimicrobial and antiviral applications. Molecular and crystal structures of these compounds have been analyzed, with predictions of biological activity based on molecular docking studies (Y. Vaksler et al., 2023).
Anti-tubercular Activities
- Studies on mefloquine derivatives, which share structural similarities, have demonstrated significant anti-tubercular activities. These derivatives exhibit minimum inhibitory concentrations indicating effectiveness against Mycobacterium tuberculosis (J. Wardell et al., 2011).
Antiproliferative Activity
- Research into compounds like (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone has explored their antiproliferative activities. The structure and stability of such compounds are characterized by inter and intra-molecular hydrogen bonds, which contribute to their biological activity (S. Benaka Prasad et al., 2018).
Anticancer Effects
- Piperidine derivatives have been synthesized to explore their anticancer effects. Some of these derivatives, particularly those with specific substituents like nitro and fluoro, have demonstrated significant antiproliferative activity against human leukemia cells (K. Vinaya et al., 2011).
Tubulin Polymerization Inhibitors
- 2-Anilino-3-aroylquinolines, structurally related to the compound , have been identified as potent tubulin polymerization inhibitors. These compounds have shown remarkable antiproliferative activity against certain cancer cell lines, suggesting their potential use in cancer therapy (P. S. Srikanth et al., 2016).
Neuroprotective Activities
- Aryloxyethylamine derivatives, with a structure resembling this compound, have been evaluated for their neuroprotective activities. These compounds have shown potential effects against glutamate-induced cell death in PC12 cells, indicating their role in neuroprotection (Y. Zhong et al., 2020).
特性
IUPAC Name |
[6-fluoro-4-(1-phenylethylamino)quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-16(17-8-4-2-5-9-17)26-22-19-14-18(24)10-11-21(19)25-15-20(22)23(28)27-12-6-3-7-13-27/h2,4-5,8-11,14-16H,3,6-7,12-13H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERJPTUJINOYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide
Cat. No.: B2464679
CAS No.: 899232-94-1
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,8-dimeth...
Cat. No.: B2464680
CAS No.: 850743-54-3
4-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin...
Cat. No.: B2464682
CAS No.: 2379947-57-4
9-Bromo-1'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydros...
Cat. No.: B2464685
CAS No.: 374909-65-6
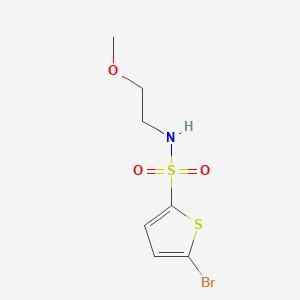
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one](/img/structure/B2464680.png)
![4-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-2-methylpyridine](/img/structure/B2464682.png)
![9-Bromo-1'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2464685.png)
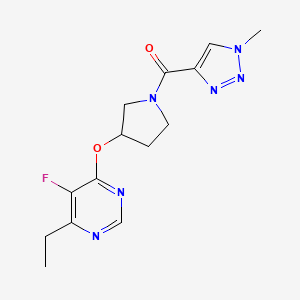
![3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2464690.png)

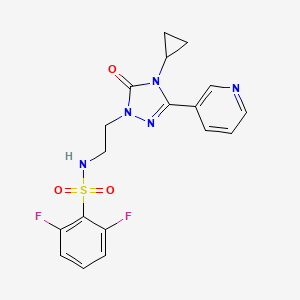
![3-(4-chloro-3-(trifluoromethyl)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2464693.png)
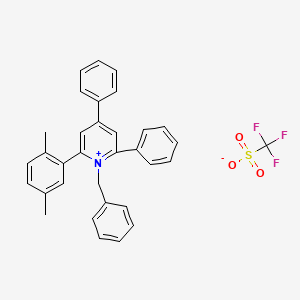

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2464698.png)
![2,2-dimethyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2464699.png)
![N-[(2-Bromophenyl)-phenylmethyl]-2,6-difluoro-N-methylpyridine-3-sulfonamide](/img/structure/B2464701.png)
